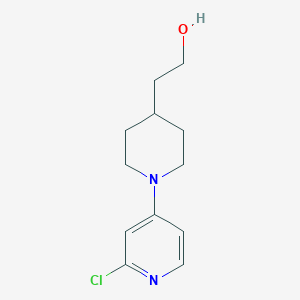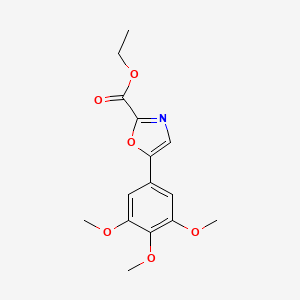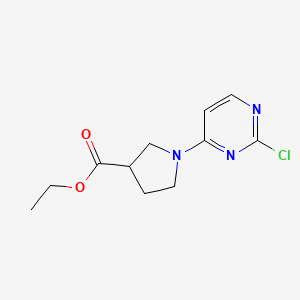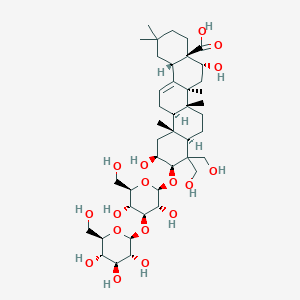
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C12H23ClN2O2 and a molecular weight of 262.78 g/mol . It is a derivative of homopiperazine, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and one of the carbon atoms is substituted with a 2-chloroethyl group . This compound is used in various chemical syntheses and has applications in medicinal chemistry and materials science .
Méthodes De Préparation
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of homopiperazine with tert-butyl chloroformate to introduce the Boc protecting group . The resulting intermediate is then reacted with 2-chloroethyl chloride to obtain the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity .
Analyse Des Réactions Chimiques
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common reagents used in these reactions include bases like triethylamine, acids like trifluoroacetic acid, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is used in the study of biological processes and the development of new biochemical assays.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine . The 2-chloroethyl group can participate in alkylation reactions with biological targets, leading to the formation of covalent bonds with nucleophilic sites on proteins and DNA . This can result in the inhibition of specific enzymes or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
1-Boc-4-(2-chloroethyl)piperazine: This compound has a similar structure but lacks the additional carbon atom present in homopiperazine.
1-Boc-4-(2-bromoethyl)homopiperazine: This compound has a bromine atom instead of a chlorine atom, which can result in different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Propriétés
Formule moléculaire |
C12H23ClN2O2 |
|---|---|
Poids moléculaire |
262.77 g/mol |
Nom IUPAC |
tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15/h4-10H2,1-3H3 |
Clé InChI |
PUWCOZCPGPDIRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1493358.png)

